2-bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
2-bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine is an organic compound that belongs to the class of heterocyclic compounds known as pyrrolopyrazines. This compound is characterized by the presence of bromine, iodine, and a methyl group attached to a pyrrolopyrazine core. It is a solid, typically appearing as colorless or pale yellow crystals, and is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine involves multiple steps, including halogenation, cyclization, and functional group modifications. One common synthetic route starts with the halogenation of a suitable pyrrolo[2,3-b]pyrazine precursor, followed by the introduction of the methyl group through alkylation reactions. The reaction conditions typically involve the use of strong halogenating agents such as bromine and iodine, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert the compound into different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions can result in the formation of various functionalized pyrrolopyrazines.
Scientific Research Applications
2-bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine: Lacks the methyl group, making it less hydrophobic.
2-chloro-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine: Substitution of bromine with chlorine alters its reactivity and physical properties.
2-bromo-7-fluoro-5-methyl-5H-pyrrolo[2,3-b]pyrazine: Fluorine substitution affects its electronic properties and potential biological activity.
Uniqueness
2-bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and potential biological activities. The methyl group further enhances its hydrophobicity, influencing its solubility and interaction with biological targets.
Properties
CAS No. |
2071708-79-5 |
---|---|
Molecular Formula |
C7H5BrIN3 |
Molecular Weight |
337.9 |
Purity |
95 |
Origin of Product |
United States |
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